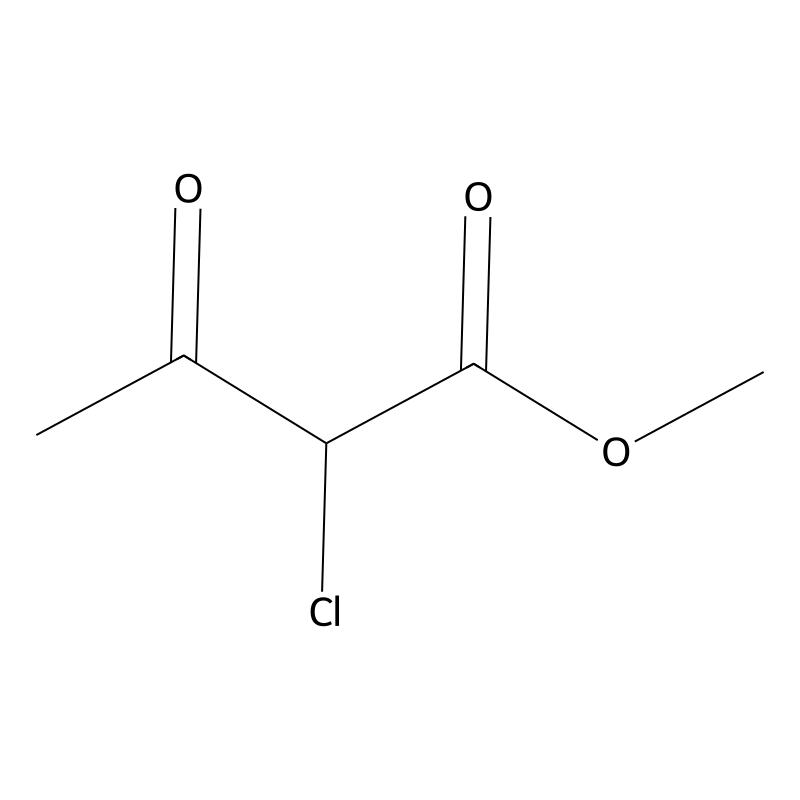Methyl 2-chloroacetoacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Heterocyclic Compounds
One of the primary applications of methyl 2-chloroacetoacetate is in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings.
- 2-arylimidazole-4-carboxylic acids: Researchers have employed methyl 2-chloroacetoacetate in a one-pot synthesis of 2-arylimidazole-4-carboxylic acids, which are valuable building blocks in pharmaceutical development. This method offers several advantages, including high yields, short reaction times, and the use of readily available starting materials [].
Other Applications
Beyond its use in heterocyclic synthesis, methyl 2-chloroacetoacetate has also been explored in other areas of scientific research:
Methyl 2-chloroacetoacetate is an organic compound with the molecular formula . It is classified as a halogenated ester, specifically a chlorinated derivative of acetoacetic acid. This compound is known for its reactivity due to the presence of both a chloro group and an ester functional group, making it a versatile intermediate in organic synthesis.
- Esterification: It can react with alcohols to form esters.
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of different derivatives.
- Degradation Reactions: Studies have shown that this compound can undergo degradation when exposed to hydroxyl radicals, resulting in various products depending on the reaction conditions .
Research indicates that methyl 2-chloroacetoacetate exhibits biological activity, particularly in the context of its potential toxicity and reactivity. It is known to be corrosive and can cause severe irritation to the skin, eyes, and respiratory system upon exposure . Its degradation products may also have implications for environmental health, as they can contribute to pollution and toxicity in ecosystems .
Methyl 2-chloroacetoacetate can be synthesized through several methods:
- Direct Halogenation: Acetoacetic acid can be chlorinated using thionyl chloride or phosphorus pentachloride under controlled conditions.
- Esterification: Methyl acetoacetate can be reacted with thionyl chloride or phosphorus oxychloride to introduce the chloro group .
- One-Pot Synthesis: A method involving arylamidines and methyl 2-chloroacetoacetate has been described for producing 2-arylimidazole-4-carboxylic acids, showcasing its versatility in synthetic applications .
Methyl 2-chloroacetoacetate is utilized in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
- Chemical Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Interaction studies have focused on the reactivity of methyl 2-chloroacetoacetate with various nucleophiles. Kinetic studies indicate that it reacts with hydroxyl radicals in the atmosphere, which can lead to its degradation and formation of secondary pollutants . Understanding these interactions is crucial for assessing its environmental impact and potential health risks.
Several compounds share structural similarities with methyl 2-chloroacetoacetate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-chloroacetoacetate | Similar reactivity; used in similar synthetic pathways | |
| Methyl chloroacetate | Simpler structure; used in esterification reactions | |
| Methyl acetoacetate | Lacks chlorine; used as a building block in synthesis |
Methyl 2-chloroacetoacetate is unique due to its specific chlorinated structure, which enhances its reactivity compared to non-halogenated counterparts. Its ability to participate in nucleophilic substitution reactions sets it apart from simpler esters like methyl chloroacetate.
XLogP3
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








